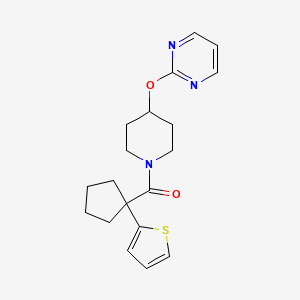

![molecular formula C21H23NO4 B2772375 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid CAS No. 1564728-61-5](/img/structure/B2772375.png)

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

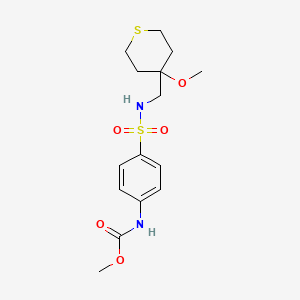

This compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in peptide synthesis . The Fmoc group is a protective group for amines in organic synthesis . The compound has an empirical formula of C21H21NO6 and a molecular weight of 383.39 .

Synthesis Analysis

The synthesis of Fmoc amino acid derivatives typically involves the use of the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis

The molecular structure of this compound includes a fluorenyl group attached to a methoxy carbonyl group, which is then attached to an amino group. This is followed by a 2-methylpentanoic acid group .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a SMILES string representation ofO=C(NC@H=O)CCC(OC)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 .

Scientific Research Applications

New Linkers for Solid Phase Synthesis

"5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid" and its derivatives are utilized as innovative linkers in solid phase synthesis, offering enhanced acid stability compared to traditional trityl resins. These linkers facilitate the immobilization and subsequent modifications of carboxylic acids and amines, with the final products being released in high yield and purity upon treatment with trifluoroacetic acid (TFA) (Bleicher, Lutz, & Wuethrich, 2000).

Synthesis of Non-Proteinogenic Amino Acids

The compound and its derivatives are pivotal in the synthesis of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA), which are synthesized in good overall yields. These amino acids and their derivatives serve as building blocks for further chemical synthesis and have potential applications in medicinal chemistry and drug development (Adamczyk & Reddy, 2001).

Reversible Protecting Groups in Peptide Synthesis

In peptide synthesis, the fluorenylmethoxycarbonyl (Fmoc) group derived from this compound is used as a reversible protecting group for amide bonds. This application is particularly valuable in synthesizing "difficult sequences" by inhibiting interchain association during the solid-phase peptide synthesis, enhancing the overall yield and purity of the desired peptides (Johnson, Quibell, Owen, & Sheppard, 1993).

Structural and Supramolecular Studies

The compound is also central to structural and supramolecular studies, particularly in understanding the noncovalent interactions and supramolecular synthon patterns in amino acids with the Fmoc moiety. Such studies are crucial for the design and development of novel biomaterials, therapeutics, and hydrogelators, providing insights into the structural features that underpin their biological and chemical properties (Bojarska et al., 2020).

Mechanism of Action

Mode of Action

It is known that the compound is a derivative of the fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in peptide synthesis for temporary protection of the amino group .

Biochemical Pathways

As a derivative of the Fmoc group, it may be involved in peptide synthesis pathways , but further studies are required to confirm this.

Result of Action

As a derivative of the Fmoc group, it may play a role in peptide synthesis , but the specific effects require further investigation.

Properties

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-14(20(23)24)7-6-12-22-21(25)26-13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,14,19H,6-7,12-13H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZZCHGYQOMPQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Benzylpiperazin-1-yl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone](/img/structure/B2772293.png)

![(E)-methyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2772299.png)

![2-Fluoro-4-[3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether](/img/structure/B2772302.png)

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2772306.png)

![N-Cyclopropyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2772310.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2772312.png)

![(E)-methyl 2-((2-chlorobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2772314.png)